molecular formula C10H6F3N3O B1482580 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1924283-62-4

2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B1482580
CAS No.: 1924283-62-4
M. Wt: 241.17 g/mol
InChI Key: IKUGNMLVQZDUHT-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H6F3N3O and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C8H6F3N3OC_8H_6F_3N_3O. The structure features a trifluoroethyl group attached to a pyrazole ring substituted with a pyridine moiety. The presence of fluorine atoms is known to significantly influence the biological activity of compounds by enhancing lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoroacetyl chloride in the presence of a base. The reaction conditions can vary, but generally include:

  • Reagents : Pyridine derivative, trifluoroacetyl chloride, base (e.g., triethylamine).
  • Solvent : Common solvents include dichloromethane or acetonitrile.
  • Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures for several hours.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed significant antiproliferative activity against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated an increase in the sub-G1 population in treated cells, suggesting apoptosis induction.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Apoptosis
HT-2912.3Cell Cycle Arrest
A54910.8Apoptosis

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Exhibited moderate inhibition, which suggests potential for treating neurodegenerative diseases.
EnzymeIC50 (µM)
Acetylcholinesterase25.4

Case Studies

  • Study on Antiproliferative Activity :
    A study published in Medicinal Chemistry assessed the antiproliferative effects of several fluorinated pyrazoles, including our compound. It was found that the introduction of trifluoromethyl groups significantly enhanced the activity against cancer cell lines compared to non-fluorinated analogs .
  • Mechanistic Insights :
    Another research article highlighted the role of fluorinated compounds in modulating cell signaling pathways involved in cancer progression. The study suggested that the trifluoromethyl group could alter membrane permeability and enhance cellular uptake, leading to increased cytotoxicity .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-pyridin-2-ylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)9(17)7-5-15-16(6-7)8-3-1-2-4-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUGNMLVQZDUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.